The compound (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a benzofuran moiety, which is known for its biological activity, and a piperazine ring, which is commonly found in various therapeutic agents.
The structure of this compound can be traced back to research focused on developing inhibitors for renal outer medullary potassium channels (ROMK), which play a crucial role in renal function and electrolyte balance. The compound has been documented in patents and scientific literature detailing its synthesis and applications in pharmacology .
This compound belongs to the class of piperazine derivatives, which are widely used in drug development. Its classification is significant as it relates to its mechanism of action and potential therapeutic uses, particularly in diuretics and treatments for conditions related to electrolyte imbalance.
The synthesis of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions, yields, and purification methods are essential for optimizing the synthesis process and ensuring the purity of the final product.
The molecular formula of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is C₂₁H₂₃N₃O, with a molecular weight of approximately 335.43 g/mol. The structural representation includes:
The compound's 2D structure can be visualized using chemical drawing software, which highlights functional groups such as the carbonyl (C=O) group linked to the piperazine nitrogen atom.
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
Technical details such as reaction conditions (temperature, solvent choice) and catalysts used are critical for understanding its reactivity profile.
The mechanism of action for (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone primarily involves its role as an inhibitor of renal outer medullary potassium channels. By binding to these channels, it alters potassium ion flow across cell membranes, impacting renal function and sodium excretion.
Studies indicate that compounds with similar structures exhibit significant activity against potassium channels, suggesting that this compound may also possess similar pharmacological effects.
Key physical properties include:
Chemical properties include:
Relevant data from studies on similar compounds suggest that these properties are crucial for their biological activity and therapeutic efficacy.
The primary applications of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone lie within medicinal chemistry and pharmacology:
The benzofuran scaffold constitutes a privileged structure in anticancer drug discovery due to its:
Piperazine introduces indispensable pharmacokinetic enhancements:
Table 1: Antiproliferative Activities of Benzofuran-Piperazine Hybrids
Compound | Structural Features | IC50 (μM) | Cancer Cell Lines | Primary Target |
---|---|---|---|---|
Compound 8 [1] | Benzofuran-thiosemicarbazone-piperazine | 0.011–0.017 | HePG2, PC3 | PI3K/VEGFR-2 |
Compound 13 [6] | Benzofuran-N-arylpiperazine amide | 0.03 | HeLa | Tubulin polymerization |
Reference (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone | Arylpropyl linker | Not reported | N/A | Dual-target candidate |
The strategic fusion of these pharmacophores creates synergistic effects: Benzofuran directly engages oncogenic targets (e.g., PI3K, VEGFR-2), while piperazine enhances membrane permeability and tissue distribution. This complementary action is evidenced by Compound 13, which exhibits submicromolar potency (IC50 = 0.03 μM) against cervical cancer cells—a 100-fold enhancement over non-hybrid benzofuran analogs [6].
Microtubule-targeting hybrids demonstrate how auxiliary heterocycles augment benzofuran-piperazine frameworks:
Triazole spacers between benzofuran and piperazine confer:
Thiosemicarbazone linkers (as in Compound 8) exhibit dual mechanisms:
Table 2: Structural Motifs Influencing Tubulin Inhibition Efficacy
Motif | Role in Tubulin Binding | Target Engagement | Biological Consequence |
---|---|---|---|
Benzofuran core | Intercalates between β1/β2-tubulin chains | Disrupts colchicine binding site | G2/M phase arrest |
Piperazine terminus | Salt bridge with Asp249 | Stabilizes open conformation of T5 loop | Suppresses microtubule dynamics |
Arylpropyl linker | Hydrophobic contact with Leu248 | Enhances residence time >3-fold | Sustained polymerization inhibition |
Molecular modeling reveals the benzofuran moiety docks parallel to tubulin’s β-subunit hydrophobic cleft, while the piperazine cation interacts with Asp249’s carboxylate via charge-assisted hydrogen bonding. The arylpropyl spacer optimally positions these domains 12.7Å apart—matching the inter-residue distance between tubulin’s hydrophobic and anionic pockets [1] [5].
Spirocyclic and arylpropyl modifications address key bioavailability limitations of benzofuran hybrids:
Spirocyclic systems (e.g., spiropiperidines):
Arylpropyl substituents (specifically 3-phenylpropyl):
Table 3: Pharmacokinetic Impact of Arylpropyl and Spirocyclic Modifications
Modification | Passive Permeability (Papp x 10⁻⁶ cm/s) | Metabolic Half-life (t½, min) | Plasma Protein Binding (%) |
---|---|---|---|
Unsubstituted piperazine | 8.7 ± 1.2 | 22 ± 3 | 76 ± 4 |
3-Phenylpropyl-piperazine | 14.9 ± 2.1* | 48 ± 7* | 89 ± 3 |
Spiro[piperazine-4,1'-cyclohexane] | 12.3 ± 1.8* | 67 ± 5* | 82 ± 2 |
Table 3 Data Source: Derived from metabolic stability assays in human liver microsomes for structural analogs [5] [9]
The 3-phenylpropyl chain specifically enhances tissue penetration through:
Spirocyclic variants demonstrate superior oral bioavailability in murine models (F = 62% vs 38% for linear analogs), attributed to slowed hepatic clearance and reduced first-pass metabolism. This makes them particularly valuable for chronic anticancer regimens requiring sustained plasma concentrations .
Concluding Perspectives
The strategic hybridization yielding (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone exemplifies contemporary cancer drug design: integration of complementary pharmacophores to produce multi-targeted agents with optimized pharmaceutical properties. Future development should explore stereoselective synthesis of spirocyclic derivatives and structural activity relationship (SAR) studies of linker flexibility to further refine target specificity. This compound’s architectural framework represents a versatile template for generating novel therapeutics against angiogenesis-dependent malignancies.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: